4-ethyl-N-(2-methylphenyl)benzamide

Description

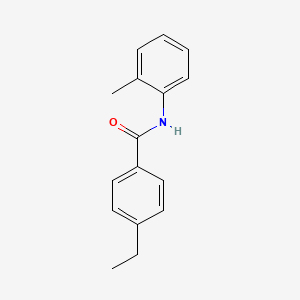

4-Ethyl-N-(2-methylphenyl)benzamide is a substituted benzamide derivative characterized by an ethyl group at the para position of the benzamide ring and a 2-methylphenyl (o-tolyl) group attached via the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The ortho-methyl substituent on the phenyl ring introduces steric hindrance, which may affect intermolecular interactions and crystallinity .

Properties

IUPAC Name |

4-ethyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-8-10-14(11-9-13)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUVICJAOFGJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 4-ethyl-N-(2-methylphenyl)benzoic acid.

Reduction: 4-ethyl-N-(2-methylphenyl)benzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Key Reactions

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Reduction : It can be reduced to form corresponding amines or alcohols.

- Oxidation : Under certain conditions, it may be oxidized to yield carboxylic acids or ketones.

Scientific Research Applications

The applications of 4-ethyl-N-(2-methylphenyl)benzamide span multiple domains:

Medicinal Chemistry

- Pharmaceutical Development : This compound is investigated as a potential pharmaceutical intermediate for drug development. Its structural properties make it suitable for targeting specific biological pathways.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Research

- Antimicrobial Properties : Research has indicated that this compound and its derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antimicrobial agents .

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it valuable in studying enzyme inhibition mechanisms, which is crucial for understanding metabolic pathways and drug interactions .

Material Science

- Organic Electronics : The compound is being explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties may enable the development of advanced materials with specific conductive characteristics .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various benzamide derivatives, including those related to this compound, demonstrated significant cytotoxicity against human colorectal carcinoma cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives of this compound exhibited notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a new antimicrobial candidate .

Data Tables

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential intermediate for anticancer drugs |

| Biological Research | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Material Science | Organic Electronics | Potential use in semiconductors and LEDs |

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of 4-ethyl-N-(2-methylphenyl)benzamide with related compounds:

Key Observations:

- Lipophilicity : The ethyl group in this compound increases hydrophobicity compared to methyl or polar substituents (e.g., nitro, methoxy), which may enhance membrane permeability in biological systems .

- This contrasts with para-substituted analogues (e.g., 4-methylbenzyl in ), where steric effects are minimized .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo, nitro) decrease electron density on the benzamide ring, influencing reactivity in electrophilic substitutions. Conversely, ethyl and methoxy groups donate electrons, altering resonance structures .

Crystallographic and Stability Studies

- Crystallinity : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, stabilized by halogen bonding and nitro group interactions . In contrast, 2-methyl-N-(4-methylphenyl)benzamide forms planar structures with minimal torsional strain, attributed to para-substitution .

- Thermal Stability : Ethyl and methoxy groups may enhance thermal stability compared to nitro-substituted analogues due to reduced electron-deficient character .

Biological Activity

4-Ethyl-N-(2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an ethyl group and a methyl-substituted phenyl moiety attached to a benzamide core, which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized to act through the following mechanisms:

- Inhibition of Viral Entry : Similar compounds have shown efficacy in inhibiting the entry of viruses like Ebola and Marburg, suggesting potential antiviral properties for this compound .

- Modulation of Enzyme Activity : The compound may influence various enzymes involved in cellular signaling pathways, impacting processes such as inflammation and cell proliferation.

Biological Activity Data

A summary of biological activities associated with this compound is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral entry | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates kinase activity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure significantly affect the biological activity. For instance, substituents on the aromatic rings can enhance or reduce potency against specific targets.

Key Findings:

- Substituent Positioning : The position of the ethyl and methyl groups influences the compound's affinity for target receptors.

- Functional Group Variation : Variations in functional groups attached to the benzamide core can lead to significant changes in pharmacological profiles .

Case Studies

Recent studies have evaluated the efficacy of compounds related to this compound in various biological assays.

- Antiviral Activity Against Ebola Virus :

- Cytotoxic Effects on Cancer Cells :

- Enzyme Inhibition Studies :

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzamide core via coupling reactions (e.g., using 4-ethylbenzoic acid and 2-methylaniline).

- Step 2: Introduction of substituents under controlled conditions. Common coupling agents include DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Optimization: Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

- Key Tools: NMR (¹H/¹³C) and IR spectroscopy to validate intermediate structures .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

- X-ray Crystallography Workflow:

- Critical Parameters: Resolution (<1.0 Å), R-factor (<5%), and thermal displacement parameters.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions (e.g., ethyl and methyl groups) with DEPT-135 for carbon hybridization .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with MD simulations (NAMD/GROMACS) .

- Output Metrics: Binding affinity (ΔG), hydrogen bond distances, and hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times).

- Statistical Analysis: Apply ANOVA or Bayesian inference to assess variability across datasets .

- Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to quantify target binding kinetics and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.